molecular formula C24H23FN4O2 B2499418 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide CAS No. 1251580-35-4

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2499418
CAS RN: 1251580-35-4
M. Wt: 418.472
InChI Key: CRUNBEVWTDWYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development and Imaging

Radiosynthesis of Selective Ligands : A study by Dollé et al. (2008) discusses the development of selective ligands for imaging the translocator protein (18 kDa) using PET (Positron Emission Tomography). This research is part of efforts to enhance neuroimaging techniques, which could be relevant for compounds with similar structures aiming at diagnostic applications in neuroscience and oncology Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008).

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Research by Bondock et al. (2008) investigates the antimicrobial properties of new heterocyclic compounds incorporating an antipyrine moiety. This work highlights the potential for compounds with complex heterocyclic structures to serve as bases for developing new antimicrobial agents, suggesting similar possibilities for the compound Bondock, S., Rabie, R., Etman, H., & Fadda, A. (2008).

Quantum Chemical Insight and Drug Likeness

Molecular Structure and Drug Likeness : A study by Mary et al. (2020) offers quantum chemical insights into the molecular structure, NBO analysis, and drug likeness of a novel anti-COVID-19 molecule. Such research underscores the importance of computational chemistry in evaluating the pharmacokinetic properties of new compounds, which may apply to assessing the drug likeness and therapeutic potential of "2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide" Mary, S., Siddique, M. U. M., Pradhan, S., Jayaprakash, V., & James, C. (2020).

Dual Inhibitor Development

Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : Gangjee et al. (2000) describe the design and synthesis of a compound as a potent dual inhibitor for antitumor applications. This research demonstrates the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives in cancer treatment, indicating a pathway for the development of similar compounds for oncological therapeutics Gangjee, A., Yu, J., McGuire, J., Cody, V., Galitsky, N., Kisliuk, R., Queener, S. (2000).

properties

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-2-3-13-28-16-26-22-20(17-7-5-4-6-8-17)14-29(23(22)24(28)31)15-21(30)27-19-11-9-18(25)10-12-19/h4-12,14,16H,2-3,13,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUNBEVWTDWYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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